molecular formula C12H15N5S B094700 s-Triazine, 2-amino-4-(p-(propylthio)anilino)- CAS No. 1087-33-8

s-Triazine, 2-amino-4-(p-(propylthio)anilino)-

Cat. No.: B094700
CAS No.: 1087-33-8
M. Wt: 261.35 g/mol
InChI Key: SMVRFEZHYMSGJK-UHFFFAOYSA-N
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Description

s-Triazine, 2-amino-4-(p-(propylthio)anilino)- is a chemical compound with the molecular formula C12H15N5S and a molecular weight of 261.35 g/mol . It belongs to the class of s-Triazine compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-amino-4-(p-(propylthio)anilino)- typically involves the reaction of 2-amino-4-chloro-s-triazine with p-(propylthio)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the p-(propylthio)aniline group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2-amino-4-(p-(propylthio)anilino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

s-Triazine, 2-amino-4-(p-(propylthio)anilino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of s-Triazine, 2-amino-4-(p-(propylthio)anilino)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s propylthio group can interact with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • s-Triazine, 2-amino-4-(p-(methylthio)anilino)
  • s-Triazine, 2-amino-4-(p-(ethylthio)anilino)
  • s-Triazine, 2-amino-4-(p-(butylthio)anilino)

Uniqueness

s-Triazine, 2-amino-4-(p-(propylthio)anilino)- is unique due to its specific propylthio group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-N-(4-propylsulfanylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-2-7-18-10-5-3-9(4-6-10)16-12-15-8-14-11(13)17-12/h3-6,8H,2,7H2,1H3,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVRFEZHYMSGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148715
Record name s-Triazine, 2-amino-4-(p-(propylthio)anilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087-33-8
Record name N2-(4-(Propylthio)phenyl)-1,3,5-triazine-2,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC19755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazine, 2-amino-4-(p-(propylthio)anilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-(4-(PROPYLTHIO)PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JW7BLT8RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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